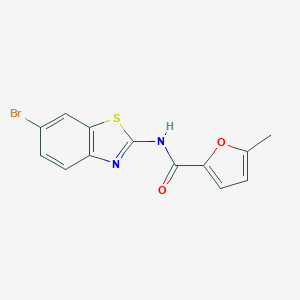![molecular formula C21H26N2O3S B214176 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine, also known as MDBP, is a psychoactive substance that belongs to the class of benzodioxole derivatives. It has gained attention in the scientific community due to its potential use in treating various psychiatric disorders.
作用機序
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine is believed to exert its effects by acting as a serotonin and dopamine reuptake inhibitor. It also has affinity for the 5-HT2A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and is implicated in the pathophysiology of depression.
実験室実験の利点と制限
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has several advantages for use in lab experiments, including its selective mechanism of action and its ability to modulate multiple neurotransmitter systems. However, its psychoactive effects may limit its use in certain experiments, and more research is needed to fully understand its safety and toxicity profile.
将来の方向性
Future research on 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine should focus on its potential therapeutic applications in treating various psychiatric disorders, as well as its safety and toxicity profile. Additionally, more research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, the development of more selective and potent derivatives of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine may lead to the discovery of new treatments for psychiatric disorders.
合成法
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroiodic acid, followed by the reaction of the resulting compound with benzylmagnesium chloride and piperazine. The final product is obtained through the reaction of the intermediate with methylsulfonyl chloride.
科学的研究の応用
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has been studied for its potential use in treating various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action is thought to involve the modulation of serotonin and dopamine neurotransmission.
特性
製品名 |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine |
|---|---|
分子式 |
C21H26N2O3S |
分子量 |
386.5 g/mol |
IUPAC名 |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H26N2O3S/c1-24-19-11-17(12-20-21(19)26-15-25-20)14-23-9-7-22(8-10-23)13-16-3-5-18(27-2)6-4-16/h3-6,11-12H,7-10,13-15H2,1-2H3 |
InChIキー |
FAWITJRPYDJACB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)SC |
正規SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B214096.png)
![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)
![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)
![N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B214102.png)
![1-{3-[(1-Naphthyloxy)methyl]benzoyl}pyrrolidine](/img/structure/B214104.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214106.png)
![2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine](/img/structure/B214108.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)
![11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214113.png)
